

CGI-1746: A Technical Guide on its Impact on Cytokine Release Syndrome

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytokine Release Syndrome (CRS) is a systemic inflammatory response characterized by the rapid and massive release of pro-inflammatory cytokines, which can lead to severe, life-threatening complications. This syndrome is a significant concern in various therapeutic areas, particularly with the advent of T-cell engaging therapies like CAR-T cells. Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase, has emerged as a critical regulator of immune cell signaling pathways that are central to the inflammatory cascade underlying CRS. **CGI-1746** is a potent and selective, reversible inhibitor of BTK. This technical guide provides an in-depth overview of the impact of **CGI-1746** on cytokine release, its mechanism of action, and its potential as a therapeutic intervention for CRS.

Mechanism of Action of CGI-1746

CGI-1746 is a highly selective inhibitor of Bruton's tyrosine kinase (BTK) with an IC50 of 1.9 nM.[1] It exhibits approximately 1,000-fold selectivity for BTK over other Tec and Src family kinases.[1] CGI-1746 binds to BTK in a novel manner, stabilizing an inactive, nonphosphorylated conformation of the enzyme.[1] This mode of inhibition prevents both the auto- and trans-phosphorylation steps necessary for BTK activation.[1] By inhibiting BTK, CGI-1746 effectively blocks downstream signaling pathways that are crucial for the activation of various immune cells and the subsequent production of inflammatory cytokines.



Data Presentation: Quantitative Analysis of Cytokine Inhibition

CGI-1746 has been shown to potently inhibit the production of key pro-inflammatory cytokines in human monocytes and macrophages. The following table summarizes the available quantitative data on the inhibitory effects of **CGI-1746** on cytokine release.

| Cytokine | Cell Type | Stimulus | IC50 (nM) | Reference |
|----------|--------------------|---|--|-----------|
| TNF-α | Human Monocytes | Immobilized or soluble immune complexes | Potent inhibition, specific value not provided | [1] |
| IL-1β | Human Monocytes | Immobilized or soluble immune complexes | Potent inhibition, specific value not provided | [1] |
| IL-6 | Human Monocytes | Immobilized or soluble immune complexes | 3 to 8-fold higher IC50 than for TNF-α and IL-1β | [1] |

Note: While specific IC50 values for **CGI-1746** in cytokine inhibition from peer-reviewed literature are limited, the available data indicates potent and selective activity.

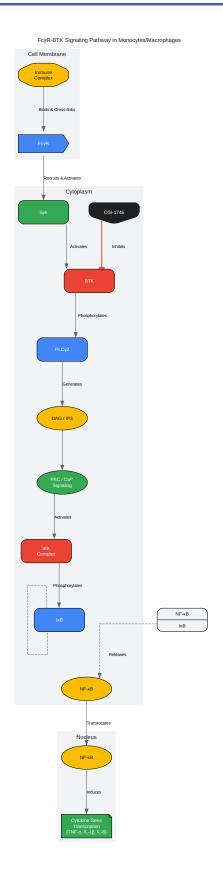
Signaling Pathways Modulated by CGI-1746

The primary mechanism by which **CGI-1746** mitigates cytokine release is through the inhibition of BTK-dependent signaling pathways in myeloid cells, such as monocytes and macrophages. A key pathway implicated in CRS is the one initiated by the engagement of Fc gamma receptors (FcyRs).

FcyR-BTK Signaling Pathway Leading to Cytokine Production

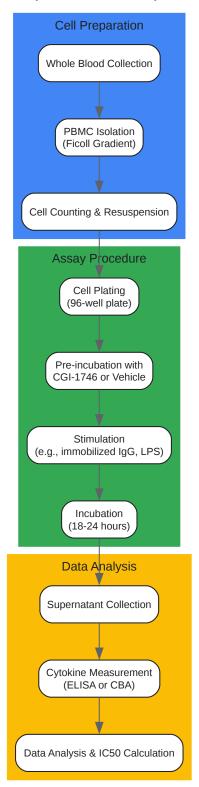
Immune complexes, often present during therapeutic interventions, can cross-link FcyRs on the surface of monocytes and macrophages. This triggers a signaling cascade that is critically dependent on BTK, leading to the transcription and release of pro-inflammatory cytokines.







In Vitro Cytokine Release Assay Workflow



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References

- 1. medchemexpress.com [medchemexpress.com]
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